Fmoc-Arg-OH.HCl
Description
Significance of Arginine Residues in Peptide Structure and Function
Arginine is a unique amino acid characterized by its guanidinium (B1211019) group side chain, which is positively charged at physiological pH. wikipedia.orglibretexts.org This feature allows arginine residues to play a critical role in the structure and function of peptides and proteins. researchgate.netnih.gov The positively charged side chain enables arginine to form strong electrostatic interactions, such as salt bridges and hydrogen bonds, which are vital for stabilizing the three-dimensional structures of proteins. nih.gov These interactions are often found on the protein surface, where they can interact with the polar environment. wikipedia.org
Functionally, arginine is frequently found in the active sites of enzymes and at the interface between interacting proteins. wikipedia.orgresearchgate.net Its ability to interact with negatively charged molecules like DNA and RNA makes it a key component of DNA-binding proteins and RNA-binding proteins. researchgate.netresearchgate.net Furthermore, arginine-rich sequences are a hallmark of cell-penetrating peptides (CPPs), which can traverse cell membranes and deliver various molecular cargoes into cells. mdpi.com The number and position of arginine residues within these peptides significantly influence their cellular uptake efficiency. mdpi.com
Evolution of Protecting Group Strategies in Fmoc Solid-Phase Peptide Synthesis (SPPS) for Arginine
The synthesis of arginine-containing peptides via Fmoc-SPPS requires protection of the highly basic and nucleophilic guanidinium side chain to prevent undesirable side reactions. mdpi.com While the protonated guanidinium group has low reactivity towards acylation, protection is necessary to improve solubility in common SPPS solvents and to avoid side reactions. nih.gov
Historical Context of Arginine Side-Chain Protection
The strategies for protecting the arginine side chain in Fmoc chemistry have their origins in the older Boc (tert-butoxycarbonyl) chemistry. nih.gov In Boc-SPPS, the arginine side chain was commonly protected with groups like nitro (NO₂) and tosyl (Tos). peptide.com These groups, however, required harsh cleavage conditions, such as treatment with strong acids like anhydrous hydrofluoric acid (HF). nih.govpeptide.com
With the advent of the milder Fmoc-SPPS, which utilizes a base-labile Nα-protecting group, new acid-labile side-chain protecting groups for arginine were needed. nih.gov Early protecting groups included the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group, which could be removed with trifluoroacetic acid (TFA) over a prolonged period. nih.govpeptide.com Subsequently, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was introduced, offering improved cleavage kinetics. researchgate.net
Challenges Associated with Arginine in Peptide Synthesis
The incorporation of arginine into a growing peptide chain presents several challenges. The bulky nature of both the arginine side chain and its protecting group can lead to steric hindrance, making coupling reactions difficult, especially when the preceding amino acid is also bulky. biotage.com This can result in incomplete or failed couplings, leading to deletion sequences in the final peptide. biotage.com
A significant side reaction associated with protected arginine is the formation of δ-lactam. nih.gov This intramolecular cyclization can occur during the activation step of the amino acid, leading to a truncated peptide. Furthermore, during the final cleavage and deprotection step with strong acids like TFA, the protecting groups can be released as reactive carbocations. rsc.org These carbocations can then modify sensitive amino acid residues such as tryptophan, leading to impurities that are difficult to separate from the desired peptide. rsc.orgresearchgate.net
Role of Fmoc-Arg-OH.HCl as a Building Block in Modern Peptide Synthesis
In modern peptide synthesis, this compound represents a strategy that utilizes a "protection-free" approach for the arginine side chain. The hydrochloride salt form protonates the guanidinium group, reducing its nucleophilicity and the likelihood of side reactions during coupling. rsc.org This approach aims to improve the atom economy of the synthesis by eliminating the need for a side-chain protecting group, which in turn reduces the formation of by-products during the final cleavage step. rsc.org
Recent research has shown that using this compound in combination with specific coupling reagents, such as Oxyma Pure/DIC, can lead to efficient peptide bond formation. vulcanchem.comrsc.org This method has been successfully applied to the synthesis of various peptide fragments and even entire peptide drugs, demonstrating its potential to increase the sustainability and efficiency of SPPS. rsc.org By avoiding bulky side-chain protecting groups, this strategy can also mitigate some of the steric hindrance issues associated with arginine incorporation. However, the basicity of the unprotected guanidinium group (pKa ~13.7) requires careful management during the iterative deprotection steps, which use a base like piperidine (B6355638) (pKa ~11.1), to prevent interference with peptide elongation. rsc.org
Comparison of Common Arginine Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Key Features |
| None (HCl salt) | Guanidinium-HCl | Aims to improve atom economy and reduce cleavage by-products. rsc.org Requires optimized coupling conditions. rsc.org |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Most widely used due to a good balance of stability and acid lability. rsc.orgchempep.com Reduces tryptophan alkylation compared to older groups. peptide.com |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | An earlier, acid-labile group. peptide.com Less commonly used now due to slower cleavage kinetics. chempep.com |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Similar to Pbf but can be more labile. researchgate.netchempep.com |
| (Boc)₂ | Di-tert-butoxycarbonyl | Requires harsher deprotection conditions. chempep.com |
| NO₂ | Nitro | Historically used in Boc chemistry; prevents δ-lactam formation but requires specific reduction methods for removal. mdpi.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVPGWVXDVZUBA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131669-11-9 | |
| Record name | L-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanistic and Methodological Considerations in Peptide Coupling Utilizing Fmoc Arg Oh.hcl
Solid-Phase Peptide Synthesis (SPPS) Protocols
Coupling with Side-Chain Unprotected Fmoc-Arg-OH.HCl
Recent advancements have highlighted the feasibility and potential benefits of using side-chain unprotected this compound in SPPS. vulcanchem.com This strategy circumvents the use of bulky and expensive side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which can lower the atom economy of the synthesis process. rsc.orgunibo.it
The kinetics of coupling this compound are highly dependent on the chosen activation method and reaction conditions. Studies have shown that with optimized protocols, coupling can be completed efficiently, often within 1 to 2 hours. rsc.orgrsc.org For instance, when using a combination of Oxyma Pure and DIC, good conversion rates have been achieved. rsc.org The presence of the unprotected guanidinium (B1211019) group does not seem to negatively impact the subsequent coupling of other amino acids, which can proceed with standard protocols and high efficiency. rsc.org
The choice of coupling reagents is paramount for the successful incorporation of unprotected arginine. A combination of ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) and N,N'-diisopropylcarbodiimide (DIC) has been identified as a particularly effective system. vulcanchem.comrsc.org Mechanistic studies using NMR spectroscopy have revealed that the activation of this compound with DIC/Oxyma can proceed through different pathways, including the formation of an adduct between the amino acid and the carbodiimide (B86325), or through an anhydride (B1165640) intermediate. vulcanchem.com The ratio of the reagents plays a crucial role; for example, a 1/1/2 ratio of this compound to Oxyma Pure to DIC in DMF has been shown to yield good conversions. rsc.orgrsc.org
The combination of Oxyma Pure and 1-tert-butyl-3-ethylcarbodiimide (B72994) (TBEC) has also emerged as a robust and sustainable option, allowing for the efficient coupling of side-chain free arginine in more environmentally friendly "green" solvents. rsc.orgrsc.orgresearchgate.net This pairing helps to improve the sustainability of SPPS by increasing atom economy and reducing impurities generated during the final cleavage step. rsc.orgresearchgate.net
| Coupling Reagent Combination | Key Features | Reference |
| Oxyma Pure / DIC | Effective for coupling Fmoc-Arg(HCl)-OH; mechanism depends on reagent ratios. | vulcanchem.comrsc.org |
| Oxyma Pure / TBEC | Enables use of side-chain free arginine in green solvents, improving sustainability. | rsc.orgrsc.orgresearchgate.net |
| PyBOP | Can be used, but carbodiimide-based reagents are often preferred for unprotected Arg. | rsc.orgrsc.org |
The solvent system significantly influences the solubility of the reagents and the efficiency of the coupling reaction. Polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used and have proven effective for coupling reactions involving this compound. vulcanchem.com
In a push towards greener chemistry, researchers have explored binary mixtures of more environmentally benign solvents. For instance, mixtures of N-butylpyrrolidinone (NBP) with ethyl acetate (B1210297) (AcOEt) or dimethyl carbonate (DMC) have shown results comparable to those obtained in DMF in terms of both solubility and reaction rates. rsc.org The use of these greener solvent systems, in conjunction with optimized coupling agents like Oxyma Pure/TBEC, represents a significant step towards more sustainable peptide synthesis. rsc.orgrsc.org
The primary challenge associated with using unprotected this compound is the nucleophilic nature of the guanidine (B92328) side chain, which can lead to several side reactions. vulcanchem.com
One of the most significant side reactions is the formation of δ-lactam structures through intramolecular cyclization. vulcanchem.comresearchgate.net This side reaction is a non-productive pathway that consumes the activated amino acid, thereby reducing the efficiency of the desired peptide bond formation. mdpi.comresearchgate.net Another potential issue is dimer formation , where the guanidine group of one arginine molecule reacts with the activated carboxylic acid of another. vulcanchem.com
Furthermore, misincorporation of other amino acids, such as asparagine or glutamine, has been observed during the synthesis of complex peptides when using unprotected arginine. rsc.org The presence of the unprotected guanidinium moiety can also influence subsequent reactions. For example, multiple treatments with a base like piperidine (B6355638) during the iterative deprotection steps can lead to the progressive neutralization of the hydrochloride salt, potentially affecting the local reaction environment. unibo.it
| Challenge | Description | Consequence | Reference |
| δ-Lactam Formation | Intramolecular cyclization of the activated arginine. | Reduced coupling efficiency and yield. | vulcanchem.commdpi.comresearchgate.net |
| Dimer Formation | Reaction of the guanidine side chain with another activated amino acid. | Formation of peptide impurities and reduced yield. | vulcanchem.com |
| Misincorporation | Incorrect incorporation of other amino acids. | Formation of deletion or insertion sequence impurities. | rsc.org |
| Guanidinium Neutralization | Progressive removal of HCl by base treatment in iterative steps. | Altered local reaction conditions. | unibo.it |
Coupling with Side-Chain Protected Fmoc-Arginine Derivatives
To circumvent the challenges posed by the unprotected guanidine group, the use of side-chain protected Fmoc-arginine derivatives is a well-established and widely practiced strategy in SPPS. vulcanchem.commdpi.com The most commonly used protecting group for the arginine side chain in Fmoc chemistry is the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. rsc.orgunibo.itchempep.com Other protecting groups include Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Boc (tert-butoxycarbonyl). chempep.com
The primary advantage of using these protected derivatives is the prevention of the side reactions associated with the nucleophilic guanidine group, leading to cleaner synthesis and potentially higher yields of the desired peptide. mdpi.comchempep.com However, this approach has its own set of drawbacks. The synthesis of these protected amino acids is more complex and costly. vulcanchem.com The bulky protecting groups can sometimes cause steric hindrance during the coupling reaction, potentially slowing down the kinetics, especially in sterically demanding sequences. chempep.com
Activation of Carboxylic Acids via Coupling Reagents (e.g., HBTU, PyBOP, TBTU, HATU, DIPCDI)
A plethora of coupling reagents have been developed to enhance the efficiency of peptide bond formation. uantwerpen.be These reagents typically convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine.
Uronium/Aminium Salts (HBTU, TBTU, HATU):
These reagents, including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are widely used due to their high coupling efficiency and ability to suppress racemization. creative-peptides.comontosight.aichemicalbook.comhighfine.com The general mechanism involves the reaction of the carboxylate with the uronium salt to form an active ester, which then reacts with the amine. creative-peptides.comyoutube.comwikipedia.orgwikipedia.orgresearchgate.net
HBTU/TBTU: These reagents activate carboxylic acids by forming a stabilized HOBt (Hydroxybenzotriazole) active ester. creative-peptides.comwikipedia.org The reaction requires a base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. bachem.comyoutube.com While effective, excess HBTU or TBTU can lead to the undesirable formation of a guanidinium moiety on the N-terminus of the peptide, terminating chain elongation. peptide.com
HATU: As a third-generation coupling reagent, HATU is known for its ability to decrease racemization and is particularly effective for coupling hindered amino acids. chemicalbook.com Its mechanism involves the formation of an O-acyl(tetramethyl)isouronium salt, which then reacts with the amine. chemicalbook.comwikipedia.orgyoutube.comcommonorganicchemistry.com The pyridine (B92270) nitrogen in HATU is thought to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to its high reactivity. wikipedia.org
Phosphonium Salts (PyBOP):
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another popular coupling reagent that functions similarly to BOP but avoids the formation of the carcinogenic byproduct HMPA. bachem.comwikipedia.org It is known for its rapid and efficient coupling reactions. peptide.com
Carbodiimides (DIPCDI):
N,N'-Diisopropylcarbodiimide (DIPCDI) is a carbodiimide-based coupling reagent. peptide.com In the presence of an additive like HOBt or Oxyma Pure, it forms an active ester that readily reacts with amines. bachem.compeptide.com The use of DIPCDI is advantageous in automated solid-phase peptide synthesis (SPPS) because the resulting urea (B33335) byproduct is soluble in common solvents. bachem.com Mechanistic studies on the coupling of Fmoc-Arg(HCl)-OH have shown that the combination of Oxyma Pure and DIC is particularly suitable. vulcanchem.com
| Coupling Reagent | Class | Key Features |
| HBTU | Uronium Salt | High efficiency, forms HOBt active ester, requires a base. bachem.comcreative-peptides.comwikipedia.org |
| PyBOP | Phosphonium Salt | Rapid reactions, avoids carcinogenic byproducts of BOP. bachem.compeptide.comwikipedia.org |
| TBTU | Uronium Salt | Similar to HBTU, high coupling efficiency. bachem.comontosight.ai |
| HATU | Uronium Salt | Reduces racemization, effective for hindered amino acids. chemicalbook.com |
| DIPCDI | Carbodiimide | Soluble urea byproduct, often used with additives like HOBt or Oxyma. bachem.compeptide.com |
Mechanistic Aspects of Peptide Bond Formation
The formation of a peptide bond is fundamentally a nucleophilic acyl substitution reaction. fiveable.me The process can be broken down into two main steps: activation of the carboxyl group and the subsequent nucleophilic attack by the amino group. bachem.com
Influence of Steric Hindrance (e.g., Fmoc-Arg(Boc)2-OH) on Reaction Times
Steric hindrance, the spatial arrangement of atoms within a molecule that impedes a chemical reaction, can significantly impact the rate of peptide bond formation. rsc.orgresearchgate.netresearchgate.net When bulky protecting groups are present on the amino acid side chains, they can physically obstruct the approach of the reacting species, leading to slower reaction times and incomplete couplings. peptide.com
For instance, the use of Fmoc-Arg(Boc)2-OH, where two bulky tert-Butoxycarbonyl (Boc) groups protect the guanidino side chain, can introduce considerable steric bulk. This increased hindrance can necessitate longer coupling times or the use of more potent activation methods to achieve complete reaction. researchgate.net Studies on aza-peptides have quantified the impact of steric hindrance, demonstrating that the bulkiness of both the incoming amino acid and the resin-bound aza-amino acid side chain can dramatically slow down the coupling reaction. researchgate.netresearchgate.net In some cases, extremely hindered couplings may not proceed at all with standard coupling reagents. researchgate.net To overcome these challenges, strategies such as microwave-assisted synthesis can be employed to accelerate the reaction and improve yields. biorxiv.org
| Factor | Influence on Peptide Coupling | Mitigation Strategies |
| Steric Hindrance | Slows down reaction rates, can lead to incomplete coupling. researchgate.netpeptide.com | Longer reaction times, more potent coupling reagents, microwave-assisted synthesis. peptide.combiorxiv.org |
In Situ Activation Strategies
In situ activation refers to the generation of the active species in the presence of the amine component. uantwerpen.be This one-pot approach is often preferred in solid-phase peptide synthesis for its convenience and efficiency. bachem.com Coupling reagents like HBTU, TBTU, and HATU are typically used for in situ activation. bachem.com
A key advantage of in situ activation is that it can minimize the formation of side products that may arise from the decomposition of the activated species over time. For example, in the coupling of Fmoc-Arg(Pbf)-OH, in situ activation with DIC/OxymaPure has been shown to minimize side reactions. A proposed strategy for incorporating Fmoc-Arg(Pbf)-OH in SPPS involves the in situ activation of the amino acid and OxymaPure dissolved in N-butylpyrrolidinone (NBP) with the peptidyl-resin, followed by the addition of DIC. csic.esrsc.org This approach helps to ensure that the coupling reaction proceeds efficiently before significant side reactions can occur.
Side Reactions and Their Mitigation in Arginine-Containing Peptide Synthesis
The unique chemical nature of the arginine side chain introduces specific challenges in peptide synthesis, primarily related to the reactivity of the guanidino group.
Guanidino Group Reactivity and Nucleophilic Attack
The guanidino group of arginine is nucleophilic and can participate in unwanted side reactions during peptide synthesis, particularly when it is unprotected as in this compound. vulcanchem.com This reactivity can lead to the formation of byproducts, such as dimers, where the guanidino group of one arginine molecule attacks the activated carboxylic acid of another. vulcanchem.com Furthermore, excess uronium or aminium coupling reagents can react with the N-terminal amine of the peptide chain, leading to a guanidino side product that terminates peptide elongation. peptide.comrsc.org To mitigate these issues, the guanidinium group can be protonated, as in Fmoc-Arg(HCl)-OH, which diminishes its nucleophilicity and suppresses undesired side reactions during activation. scribd.com
Formation of δ-Lactam with Fmoc-Arg(Pbf)-OH
A significant side reaction encountered during the incorporation of arginine, particularly when using the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group, is the intramolecular cyclization to form a δ-lactam. csic.es This reaction occurs when the activated carboxylic acid of Fmoc-Arg(Pbf)-OH is attacked by the nitrogen of its own side-chain guanidino group, forming a stable six-membered ring. csic.es This side reaction consumes the activated amino acid, leading to reduced coupling yields and the formation of deletion peptides lacking the intended arginine residue. csic.esrsc.org
Several strategies have been developed to mitigate δ-lactam formation:
Temperature Control: Performing the coupling reaction at lower temperatures can help to prevent this intramolecular cyclization. Conversely, a controlled temperature of 45°C has been proposed to reduce the viscosity of the solvent NBP and speed up the coupling, thereby outcompeting lactam formation. csic.es
Solvent Choice: The choice of solvent can influence the extent of δ-lactam formation. Using DMF instead of N-methylpyrrolidone (NMP) has been shown to reduce this side reaction.
Reagent Stoichiometry and Activation Method: Using an excess of the protected amino acid can help to drive the desired intermolecular coupling reaction. Pre-activating Fmoc-Arg(Pbf)-OH with DIC/OxymaPure for a short period before coupling can also minimize the amount of residual activated species prone to cyclization. A strategy of in situ activation without preactivation has also been shown to be effective. nih.gov
| Side Reaction | Amino Acid Derivative | Mitigation Strategies |
| Guanidino Group Nucleophilic Attack | This compound | Protonation of the guanidino group (e.g., as HCl salt). scribd.com |
| δ-Lactam Formation | Fmoc-Arg(Pbf)-OH | Temperature control, solvent selection (DMF over NMP), optimized reagent stoichiometry, in situ activation. csic.es |
Reaction with Tryptophan Side Chain upon Cleavage of Sulfonyl-Based Protecting Groups
During the final cleavage step in solid-phase peptide synthesis (SPPS), which is typically performed with strong acids like trifluoroacetic acid (TFA), the sulfonyl-based protecting groups on arginine residues, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), are removed. rsc.orggoogle.comsigmaaldrich.com This process generates highly reactive carbocation species. rsc.org These electrophilic by-products can then react with nucleophilic amino acid side chains present in the peptide sequence. rsc.orgresearchgate.net
To mitigate this undesirable reaction, a common strategy is to use a Boc (tert-butyloxycarbonyl) protecting group on the indole (B1671886) nitrogen of the tryptophan residue (Fmoc-Trp(Boc)-OH). google.comsigmaaldrich.compeptide.com The Boc group provides steric hindrance and electronic protection, effectively preventing the alkylation of the indole ring by the carbocations generated from the cleavage of the arginine protecting groups. sigmaaldrich.compeptide.com This approach has been shown to significantly suppress the formation of sulfonated tryptophan by-products. sigmaaldrich.compeptide.com The use of the Pbf protecting group for arginine is also considered to be less prone to this side reaction compared to Pmc. peptide.compeptide.com
| Arginine Protecting Group | Tryptophan Protecting Group | Side Reaction | Mitigation Strategy |
| Pbf, Pmc, Mtr | None | Sulfonylation of tryptophan indole ring by cleaved protecting group by-products. google.comsigmaaldrich.com | Use of Fmoc-Trp(Boc)-OH to protect the tryptophan side chain. google.comsigmaaldrich.compeptide.com |
| Pmc | None | Alkylation of tryptophan. peptide.com | Use of Fmoc-Arg(Pbf)-OH, which is less prone to this side reaction. peptide.com |
Racemization Control During Coupling
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a potential side reaction during the activation and coupling steps of peptide synthesis. The activation of the carboxylic acid of the incoming Fmoc-amino acid, including this compound, can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization at the α-carbon. peptide.com
Several factors can influence the extent of racemization. The choice of coupling reagents plays a significant role. The addition of hydroxylamine (B1172632) derivatives such as HOBt (hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (1-hydroxy-7-azabenzotriazole) to the coupling mixture is a well-established method to suppress racemization. peptide.com These additives act as activated ester intermediates, which are less prone to racemization than other activated species. peptide.com
Certain amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly prone to this side reaction. peptide.com While arginine is not typically considered one of the most racemization-prone amino acids, controlling this aspect is crucial for the synthesis of high-purity peptides. In the context of Fmoc-Arg(Pbf)-OH couplings, minimizing lactamization can be achieved by carefully selecting the protocol and solvent. rsc.org For instance, the use of DIC/HONB/HOBt has been shown to result in low racemization for His(Trt). rsc.org
Aggregation Phenomena in Arginine-Rich Sequences
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a significant challenge, particularly for sequences rich in arginine and other hydrophobic residues. chemrxiv.orgsigmaaldrich.comnih.gov As the peptide chain elongates on the solid support, it can adopt secondary structures, such as β-sheets, leading to inter- and intramolecular hydrogen bonding. peptide.comnih.gov This self-association results in the formation of insoluble aggregates, which can hinder the accessibility of the N-terminal amine for subsequent coupling and deprotection reactions. peptide.comsigmaaldrich.com
The consequences of aggregation include incomplete reactions, lower coupling efficiencies, and poor crude peptide purities. chemrxiv.orgsigmaaldrich.com Arginine-rich sequences are particularly prone to aggregation, which can be a major obstacle in their synthesis. chemrxiv.org
Impact of Pseudoproline Dipeptides
To overcome aggregation, "structure-disrupting" elements can be incorporated into the peptide backbone. Pseudoproline dipeptides are one such tool. chempep.comnih.gov These are dipeptides where a serine, threonine, or cysteine residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. chempep.com This cyclic structure mimics the kink-inducing properties of proline, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation. chempep.comresearchgate.net
By introducing a "kink" in the peptide backbone, pseudoprolines interfere with interchain hydrogen bonding, which enhances the solvation of the growing peptide chain and improves the accessibility of reactive sites. chempep.com This leads to more efficient coupling and deprotection reactions, resulting in higher yields and purer crude products. chempep.com The use of pseudoproline dipeptides has been shown to significantly facilitate the synthesis of long and otherwise difficult-to-synthesize peptides. researchgate.net
Role of Dmb/Hmb Amino Acids
Another effective strategy to mitigate aggregation involves the use of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb). sigmaaldrich.compeptide.com These groups are attached to the backbone amide nitrogen of an amino acid, preventing its participation in hydrogen bonding and thus disrupting the formation of secondary structures. nih.govpeptide.com
The incorporation of Dmb or Hmb protected amino acids has been shown to be highly effective in preventing aggregation and improving synthetic efficiency. sigmaaldrich.commerckmillipore.com These derivatives are particularly useful in the synthesis of hydrophobic peptides, such as those related to amyloid proteins. peptide.com Dmb-protected dipeptides, like Fmoc-Ala-(Dmb)Gly-OH, are also available and offer the dual benefit of introducing a structure-disrupting element and extending the peptide chain by two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com The Dmb and Hmb groups are typically stable during the synthesis and are removed during the final TFA-mediated cleavage and deprotection. sigmaaldrich.commerckmillipore.com
| Aggregation Mitigation Strategy | Mechanism of Action | Application |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. chempep.comresearchgate.net | Used in sequences containing Ser, Thr, or Cys to prevent aggregation and improve solubility. chempep.com |
| Dmb/Hmb Amino Acids | Protects the backbone amide nitrogen, preventing its involvement in hydrogen bonding. nih.govpeptide.com | Incorporated into hydrophobic or aggregation-prone sequences to enhance synthetic efficiency. sigmaaldrich.compeptide.com |
Deprotection Strategies for Fmoc and Side-Chain Protecting Groups
Fmoc Group Removal by Basic Secondary Amines (e.g., Piperidine)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids used in SPPS. Its removal is a critical step that is repeated throughout the synthesis. The mechanism of Fmoc deprotection involves the abstraction of the acidic proton at the β-carbon of the fluorene (B118485) ring system by a base. researchgate.netpeptide.com This initial deprotonation leads to a β-elimination reaction, which liberates the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). researchgate.netscielo.org.mx
The most commonly used base for Fmoc removal is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net Piperidine serves a dual role: it is a sufficiently strong base to efficiently remove the Fmoc group, and it also acts as a scavenger for the liberated dibenzofulvene. peptide.comunibo.it The secondary amine of piperidine reacts with the electrophilic DBF to form a stable adduct, preventing the DBF from undergoing undesirable side reactions, such as polymerization or irreversible reaction with the newly deprotected N-terminal amine of the peptide chain. scielo.org.mxacs.org
Standard conditions for Fmoc deprotection typically involve treating the resin-bound peptide with a 20-50% solution of piperidine in DMF for a short period, often repeated to ensure complete removal. researchgate.net The progress of the deprotection can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-piperidine adduct. peptide.com While piperidine is the most common reagent, other secondary amines like pyrrolidine (B122466) and 4-methylpiperidine (B120128) have also been investigated as effective alternatives for Fmoc removal. scielo.org.mxacs.org
Cleavage of Side-Chain Protecting Groups (e.g., Pbf, Mtr, Pmc, Boc, NO2)
In Fmoc-based SPPS, the side-chain protecting groups for arginine are designed to be stable to the mild basic conditions used for Nα-Fmoc removal (e.g., piperidine) but cleavable under acidic conditions, typically at the final step of synthesis when the peptide is cleaved from the resin. google.com Commonly used protecting groups for the arginine side chain in Fmoc chemistry include the arylsulfonyl-based Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) groups. thermofisher.comug.edu.pl The Boc (tert-butyloxycarbonyl) and NO2 (nitro) groups have also been utilized, with the latter being more common in Boc-based SPPS but revisited for its unique properties in Fmoc strategies. peptide.comnih.gov
Acidolysis (e.g., TFA) with Scavengers
The standard method for the final deprotection and cleavage of the peptide from the resin in Fmoc-SPPS is acidolysis, most commonly with trifluoroacetic acid (TFA). google.com During this process, the side-chain protecting groups are also cleaved. The arylsulfonyl groups (Pbf, Pmc, Mtr) are removed by TFA, but this process generates reactive cationic species that can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. sigmaaldrich.comthermofisher.com
To prevent these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com Scavengers are nucleophilic compounds that trap the reactive carbocations generated during deprotection. Common scavenger cocktails, often referred to as "reagent K" or "reagent R," include a combination of reagents such as water, phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), and triisopropylsilane (B1312306) (TIS). nih.govpeptide.com
TFA/TIS/water (95:2.5:2.5) is a common cleavage mixture suitable for many peptides. sigmaaldrich.com
Reagent K (TFA/phenol/water/thioanisole/EDT) is a potent cocktail for peptides with sensitive residues. nih.gov
Reagent R (TFA/thioanisole/EDT/anisole) is particularly effective for cleaving peptides with Arg(Mtr/Pmc) and for minimizing reattachment of Trp-containing peptides to the resin. nih.govpeptide.com
The choice of scavenger cocktail is dictated by the amino acid composition of the peptide. For instance, the use of Fmoc-Trp(Boc)-OH is recommended to prevent sulfonation of the tryptophan indole ring by byproducts from the cleavage of Pbf, Pmc, or Mtr groups. sigmaaldrich.comsigmaaldrich.com
The time required for complete deprotection can vary. While Pbf is generally cleaved within a few hours, multiple Arg(Pmc) residues might require longer reaction times, and Arg(Mtr) can necessitate up to 12 hours for complete removal. thermofisher.com However, prolonged exposure to strong acid can damage sensitive peptides. thermofisher.com
| Protecting Group | Cleavage Conditions | Common Issues |
| Pbf | TFA with scavengers | Sulfonation of Trp |
| Pmc | TFA with scavengers | More acid stable than Pbf, sulfonation of Trp |
| Mtr | Stronger acid conditions (e.g., TFA/thioanisole) and longer reaction times | Difficult to remove completely, significant Trp alkylation |
| Boc | TFA with scavengers | Generally labile |
| NO2 | HF (in Boc chemistry), catalytic hydrogenation, or SnCl2 in mild acid | Side reactions leading to ornithine formation during HF cleavage |
Differential Lability of Protecting Groups (Pbf > Pmc > Mtr > Mts > Tos)
The acid lability of the arylsulfonyl protecting groups for arginine follows a well-established trend. This differential stability is a key factor in selecting the appropriate protected arginine derivative for a given synthetic strategy. The order of increasing acid lability is generally recognized as:
Tos < Mts < Mtr < Pmc < Pbf ug.edu.plpeptide.com
Tosyl (Tos) and Mesityl-2-sulfonyl (Mts) are highly stable to acid and are primarily used in Boc/Bn solid-phase strategies, requiring strong acids like HF or TFMSA for removal. ug.edu.pl
4-Methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) was one of the earlier groups used in Fmoc chemistry but has been largely superseded due to its high resistance to TFA, which necessitates harsh cleavage conditions. ug.edu.pl
2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) offers improved acid lability over Mtr and is suitable for many applications. ug.edu.plpeptide.com
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) is currently the most widely used and most acid-labile of this series for Fmoc/tBu strategies. ug.edu.pl Its faster cleavage kinetics reduce the required exposure time to strong acid, minimizing potential side reactions. thermofisher.com
More recently, even more labile groups like 1,2-dimethylindole-3-sulfonyl (MIS) have been developed, showing significantly greater TFA lability than Pbf, which is particularly advantageous for synthesizing peptides with multiple arginine residues. ug.edu.plub.edu
| Protecting Group | Relative Acid Lability | Primary Application Strategy |
| Tos | Least Labile | Boc/Bn |
| Mts | Boc/Bn | |
| Mtr | Fmoc/tBu (less common now) | |
| Pmc | Fmoc/tBu | |
| Pbf | Most Labile | Fmoc/tBu (most common) |
Orthogonal Deprotection Strategies
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. peptide.comresearchgate.net This is crucial for the synthesis of complex peptides, such as cyclic or branched peptides, or for performing on-resin modifications. peptide.comsigmaaldrich.com
While the standard Fmoc/tBu strategy relies on acid-labile side-chain protection, incorporating an arginine derivative with a protecting group that is stable to TFA but removable by other means introduces an additional layer of orthogonality. The nitro (NO2) protecting group is a prime example. It is stable to the acidic conditions used to cleave tBu-based groups and the resin linker but can be removed orthogonally. nih.govresearchgate.net A method for removing the NO2 group from the arginine side chain while the peptide is still on the resin involves using SnCl2 as a reducing agent in a mildly acidic medium. nih.govresearchgate.net
Hydrogenolysis under Mildly Acidic Conditions
Catalytic hydrogenation is a classic method for removing certain protecting groups. For arginine, the NO2 group can be removed by catalytic hydrogenation. nih.govgoogle.com This method is generally considered mild, but its compatibility with other protecting groups and peptide sequences must be considered. For example, catalytic hydrogenation can sometimes lead to the reduction of aromatic rings in tryptophan or phenylalanine. nih.gov
A novel approach involves using hydrogenolysis under mildly acidic conditions for the deprotection of the Nα-Fmoc group itself, presenting an alternative to the standard base-mediated removal. researchgate.netacs.org This strategy is particularly valuable for synthesizing peptides containing sensitive functionalities that are incompatible with basic deprotection conditions. researchgate.netacs.org This method has been shown to be tolerant of N-Boc groups, highlighting its orthogonal nature. acs.org While this application focuses on the Fmoc group, it underscores the versatility of hydrogenolysis in developing orthogonal protection schemes in peptide synthesis.
Minimizing Peptide Reattachment to Resin-Bound Cations
A significant challenge during the final acidolytic cleavage is the potential for the cleaved peptide to reattach to cationic species generated on the solid support. thermofisher.comsigmaaldrich.com This side reaction is particularly problematic for peptides with electron-rich side chains, such as tryptophan, tyrosine, and methionine, and can lead to a drastic reduction in yield. thermofisher.com The cation is often formed at the linker where the peptide was attached to the resin. sigmaaldrich.com
The primary strategy to mitigate this issue is the effective use of scavengers in the cleavage cocktail. thermofisher.com Scavengers like triisopropylsilane (TIS) are excellent cation traps. The use of Fmoc-Trp(Boc)-OH is also highly recommended as it not only prevents modification of the indole ring but also suppresses the reattachment of C-terminal tryptophan residues to the resin-linker cation. sigmaaldrich.comsigmaaldrich.com
In cases where reattachment is a persistent issue, particularly with certain resins like the Rink Amide resin, a two-step cleavage procedure can be beneficial. sigmaaldrich.com This involves an initial treatment with a milder TFA solution to cleave the side-chain protecting groups before the final, stronger acid treatment to release the peptide from the resin. sigmaaldrich.com
Applications of Arginine Containing Peptides in Advanced Research Areas
Therapeutic Peptide Development
The development of peptide-based therapeutics has gained significant momentum, with many drugs targeting a range of conditions from metabolic disorders to rare diseases. The inclusion of arginine is often crucial for the efficacy of these peptides.
Fmoc-protected arginine derivatives are indispensable building blocks in the synthesis of several important therapeutic peptides.
Etelcalcetide: This peptide therapeutic is used for the treatment of secondary hyperparathyroidism. chemicalbook.com Its synthesis involves a challenging sequence containing multiple D-arginine residues. Recent advancements have focused on minimal-protection SPPS strategies, utilizing side-chain unprotected Fmoc-D-Arg(HCl)-OH to improve efficiency and reduce the use of hazardous chemicals like trifluoroacetic acid (TFA). vulcanchem.comrsc.orgrsc.org Optimized coupling conditions, for instance using Oxyma Pure/DIC, have been shown to facilitate the smooth incorporation of these unprotected arginine residues. rsc.org Other established methods employ Fmoc-D-Arg(Pbf)-OH as the key building block for the sequential assembly of the peptide chain on a solid support. chemicalbook.comgoogle.com
Bradykinin: A nonapeptide involved in vasodilation, Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) and its analogs are synthesized for research and therapeutic purposes, such as treating hereditary angioedema. rsc.org The synthesis of Bradykinin is a classic example of SPPS, where Fmoc-Arg-OH and its side-chain protected versions (e.g., Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pbf)-OH) are used to introduce the N- and C-terminal arginine residues. rsc.orgmedchemexpress.comekb.eg Greener synthesis protocols have been developed using alternative solvents to replace traditional, more toxic ones like DMF. rsc.org
Semaglutide: An analogue of glucagon-like-peptide-1 (GLP-1), Semaglutide is used in the treatment of type 2 diabetes and obesity. iris-biotech.de Its complex structure includes an arginine residue at position 34. The synthesis is typically achieved through a combination of solid-phase and solution-phase methods. googleapis.com In the SPPS portion, Fmoc-Arg(Pbf)-OH is sequentially coupled to the growing peptide chain on a resin support. googleapis.comgoogleapis.com
| Therapeutic Peptide | Key Arginine Building Block(s) | Synthetic Approach |
| Etelcalcetide | Fmoc-D-Arg(HCl)-OH, Fmoc-D-Arg(Pbf)-OH | Solid-Phase Peptide Synthesis (SPPS) rsc.orggoogle.com |
| Bradykinin | Fmoc-Arg-OH, Fmoc-Arg(Mtr)-OH | Solid-Phase Peptide Synthesis (SPPS) rsc.orgmedchemexpress.com |
| Semaglutide | Fmoc-Arg(Pbf)-OH | Hybrid Solid-Phase/Solution-Phase Synthesis googleapis.comgoogleapis.com |
The cationic nature of arginine-rich peptides makes them excellent candidates for overcoming biological barriers and delivering therapeutic cargo into cells.
Researchers have developed novel protein delivery vectors based on functionalized L-arginine. In one approach, the Fmoc group on L-arginine was replaced with a structurally similar but more stable dibenzocyclooctyne (DBCO) group. mdpi.comnih.gov These DBCO-functionalized L-arginine derivatives (DR) can be combined with crosslinkers via click chemistry to form self-assembled nanovectors. mdpi.comnih.gov These vectors can encapsulate proteins like saporin (a ribosome-inactivating protein) and deliver them into the cytosol of cancer cells, demonstrating significant therapeutic potential. mdpi.comnih.gov The positive charge from the arginine residue facilitates interaction with and encapsulation of the protein cargo. mdpi.com
Inspired by natural protein structures, self-assembly of amino acid derivatives is a promising strategy for creating drug delivery nanomaterials. mdpi.com Fmoc-modified amino acids, including arginine, have been used to create self-assembling supramolecular nanomaterials. mdpi.comnih.gov Amphiphilic peptides containing arginine can also self-assemble into various nanostructures like nanoparticles, nanofibers, and hydrogels. mdpi.comdovepress.com These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. For example, nanoparticles formed from an amphiphilic chitosan (B1678972) derivative modified with arginine were shown to effectively encapsulate and deliver curcumin, an anticancer agent with poor aqueous solubility. dovepress.com The presence of arginine can also confer pH-responsiveness to these systems, allowing for targeted drug release in the acidic tumor microenvironment. mdpi.com
Cell-penetrating peptides (CPPs) are short peptides, typically rich in cationic amino acids like arginine, that can traverse cell membranes. mdpi.comingentaconnect.com They are widely explored as vectors for delivering a variety of cargo, including drugs, nucleic acids, and imaging agents, into cells. mdpi.com Arginine-rich CPPs are particularly efficient due to the ability of the guanidinium (B1211019) group to form strong bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphates and sulfates. mdpi.comingentaconnect.com The number of arginine residues is critical, with studies showing that peptides containing 7-15 arginines often exhibit the most efficient cellular uptake. mdpi.comnih.gov The mechanism of entry can involve direct translocation across the membrane or endocytosis. mdpi.comjst.go.jp
| Arginine-Based Delivery System | Key Feature | Example Application |
| Functionalized L-Arginine Derivatives | Covalent modification (e.g., with DBCO) for stable vector formation | Intracellular delivery of therapeutic proteins (e.g., saporin) mdpi.comnih.gov |
| Self-Assembled Nanomaterials | Spontaneous formation of nanostructures (micelles, nanofibers) | Encapsulation and delivery of hydrophobic drugs (e.g., curcumin) mdpi.comdovepress.com |
| Cell-Penetrating Peptides (CPPs) | High density of cationic arginine residues for membrane translocation | Delivery of various cargoes (drugs, nucleic acids, proteins) into cells ingentaconnect.commdpi.com |
Peptide-Based Drug Delivery Systems
Bioconjugation and Molecular Imaging
The unique chemical properties of the arginine side chain are also exploited for bioconjugation and the development of molecular imaging probes. While the guanidinium group is generally less reactive than the primary amine of lysine, specific methods have been developed for its selective modification.
Innovative strategies allow for the derivatization of arginine residues for conjugation with imaging agents like fluorophores or radionuclide-bearing moieties. iris-biotech.deacs.org One approach involves replacing the native guanidino group with an amino-functionalized carbamoylated guanidine (B92328), which can serve as an attachment point while maintaining the peptide's biological activity. iris-biotech.deacs.org This has been successfully used to label receptor ligands for angiotensin and neurotensin (B549771) with high affinity. acs.org
Furthermore, reagents have been developed that selectively target arginine residues for bioconjugation. For instance, 4-azidophenyl glyoxal (B1671930) and other glyoxal-containing probes react specifically with the guanidinium group, enabling the labeling of peptides and native proteins. researchgate.netnih.gov This has been applied to the development of PET imaging agents, where proteins are labeled with Fluorine-18 (B77423) ([¹⁸F]) via an arginine-selective reagent, [¹⁸F]FPG, without impeding their biological function. nih.gov Arginine-containing peptides themselves can also serve as tumor-homing agents for imaging; for example, the tripeptide Arg-Arg-Leu (RRL) has been shown to target heat shock protein 70 (HSP70), which is often overexpressed in tumors, and has been labeled with Technetium-99m for cancer imaging. acs.org
Integration of Arginine-Containing Peptides in Bioorthogonal Chemistry
Bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has greatly benefited from the incorporation of arginine-containing peptides. These peptides can be chemically modified to include reactive handles that allow for specific and efficient labeling and conjugation.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for bioconjugation due to its high efficiency, selectivity, and compatibility with biological systems. nih.govspringernature.combachem.com Arginine-rich peptides are often modified with alkyne or azide (B81097) groups to participate in these reactions. bachem.combachem.com For instance, arginine-rich peptides like Tat have been functionalized with azido (B1232118) groups to facilitate their conjugation to molecules such as oligonucleotides and cytotoxic drugs for therapeutic delivery. bachem.combachem.com This approach leverages the cell-penetrating ability of the arginine-rich peptide to transport cargo across cell membranes. jst.go.jp
The versatility of click chemistry allows for the creation of complex peptide structures. bachem.com For example, an alkyne-modified arginine can be incorporated into a peptide, which can then be "clicked" onto a molecule containing an azide group, forming a stable triazole linkage. springernature.com This strategy has been used to immobilize arginine-rich peptides onto polymers like chitosan, creating materials with enhanced bioactive properties. springernature.com Researchers have also developed methods to activate oligo-arginine cell-penetrating peptides using bioorthogonal tetrazine ligations, providing a means to control their activity. rsc.orgresearchgate.net
Achieving site-selective modification of proteins and peptides is a significant challenge in bioconjugation. Arginine residues, due to the unique reactivity of their guanidinium group, present an attractive target for such specific labeling. papyrusbio.com One established method involves the reaction of the guanidinium group with α-dicarbonyl compounds, like phenylglyoxal, to form a stable adduct. papyrusbio.com This reaction has been adapted for site-selective labeling by incorporating a reactive handle, such as an azide, into the dicarbonyl reagent. nih.govacs.org
For example, a cyclohexanedione-azide reagent has been developed to selectively label arginine residues. nih.govacs.org The introduced azide tag then allows for the attachment of other molecules through click chemistry. nih.govacs.org This "plug-and-play" approach enables the straightforward introduction of functionalities onto native antibodies and other proteins. researchgate.net Another strategy, known as hapten-driven conjugation, utilizes the binding of a hapten to an antibody to bring an electrophilic group into close proximity with a nucleophilic arginine residue, triggering a site-selective covalent bond formation. papyrusbio.com These methods offer an advantage over targeting more commonly used residues like lysine, as they can provide more homogeneous and stable conjugates. papyrusbio.com
Development of Molecular Probes for PET Imaging
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the visualization of biochemical processes in living subjects. researchgate.net The development of targeted molecular probes is crucial for the success of PET imaging. Arginine-containing peptides, particularly those with the arginine-glycine-aspartic acid (RGD) sequence, have been extensively developed as PET tracers for imaging integrin αvβ3 expression, which is often upregulated in tumors. mdpi.comnih.gov
These RGD peptides can be labeled with positron-emitting radionuclides such as fluorine-18 (¹⁸F), copper-64 (⁶⁴Cu), or gallium-68 (B1239309) (⁶⁸Ga). nih.gov The resulting radiolabeled peptides can then be used to non-invasively monitor tumor growth, metastasis, and response to therapy. mdpi.comnih.gov To enhance their imaging properties, multivalent probes have been created by linking multiple RGD peptides together. nih.gov Furthermore, these peptides have been incorporated into dual-modality probes, such as those combining PET with magnetic resonance imaging (MRI), by conjugating them to iron oxide nanoparticles. snmjournals.org Beyond RGD peptides, researchers are also exploring radiolabeled arginase inhibitors as potential PET probes to investigate arginase-related disease pathways. researchgate.net
Research in Post-Translational Modifications (PTMs)
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they play a critical role in regulating protein function. news-medical.net Arginine residues are subject to several important PTMs, including methylation and citrullination, which are implicated in various diseases. news-medical.netnih.gov The study of these modifications often relies on the synthesis of peptides containing specifically modified arginine residues.
Arginine methylation is a key PTM involved in processes like gene transcription and protein-protein interactions. nih.gov This modification is carried out by a family of enzymes called protein arginine methyltransferases (PRMTs), which generate monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). researchgate.netnih.gov These different methylation states can have distinct biological consequences. nih.gov For instance, ADMA is an endogenous inhibitor of nitric oxide synthase, while SDMA is not. oup.com
The chemical synthesis of peptides containing these specific methylated arginine derivatives is essential for studying the function of PRMTs and the biological roles of arginine methylation. researchgate.net These synthetic peptides serve as standards and substrates in various assays to investigate the mechanisms of methylation and its impact on cellular processes. nih.gov The detection of these PTMs can be challenging due to their subtle mass differences, leading to the development of novel detection methods like single-molecule protein sequencing. quantum-si.comaacrjournals.org
| Arginine Derivative | Abbreviation | Biological Note |
| Monomethylarginine | MMA | A product of all types of PRMTs. nih.gov |
| Asymmetric Dimethylarginine | ADMA | An endogenous inhibitor of nitric oxide synthase. oup.com |
| Symmetric Dimethylarginine | SDMA | Does not inhibit nitric oxide synthase. oup.com |
While not a modification of arginine itself, the study of other PTMs, such as tyrosine phosphorylation and sulfation, often involves the synthesis of peptides where these modified residues are present alongside arginine. nih.govbiosyn.com Tyrosine sulfation, a modification occurring in many secreted and transmembrane proteins, is catalyzed by tyrosylprotein sulfotransferases (TPSTs). biosyn.comnih.gov This modification is crucial for protein-protein interactions. nih.gov
A significant analytical challenge arises from the fact that sulfation and phosphorylation of tyrosine result in nearly identical mass shifts (~80 Da), making them difficult to distinguish by mass spectrometry alone. biosyn.combiorxiv.org To overcome this, researchers synthesize peptides containing either sulfated or phosphorylated tyrosine to serve as standards. biosyn.comresearchgate.net Enzymatic methods, such as using alkaline phosphatase to remove phosphate (B84403) groups, can help differentiate between the two modifications. biosyn.com Furthermore, specific antibodies that recognize sulfotyrosine have been developed to aid in the detection and purification of sulfated proteins and peptides. biosyn.comnih.gov Nanopore sequencing has also emerged as a sensitive method to distinguish between these two PTMs on single peptide molecules. researchgate.net
Structural Biology and Mechanistic Studies of Arginine-Rich Peptides
Arginine-rich peptides are a significant class of molecules in biomedical research due to the unique properties of the arginine side chain's guanidinium group. This group's ability to form multiple hydrogen bonds and engage in electrostatic interactions underpins the peptides' functions. acs.orgmdpi.com Mechanistic studies often explore how these peptides interact with biological membranes and other macromolecules, with research indicating that they can penetrate cell membranes through various pathways, including direct translocation and endocytosis. nih.govmdpi.comarxiv.org The structural conformation of these peptides, which can be influenced by their amino acid sequence and modifications, is critical to their biological activity. nih.gov
Studies on Peptidic NPY Y4R Ligands
The neuropeptide Y (NPY) receptor family, particularly the Y4 receptor (Y4R), is a subject of intense research. The endogenous peptide, pancreatic polypeptide (PP), shows a preference for Y4R. researchgate.netresearchgate.netacs.org Scientists have synthesized and studied a variety of arginine-containing peptidic ligands to probe the structure and function of this receptor.
Initial research identified a hexapeptide, acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2, as a Y4R partial agonist with high affinity. researchgate.net Subsequent studies have explored modifications to this and related peptide sequences to enhance binding affinity and modulate activity. One successful strategy involves N-terminus to arginine side-chain cyclization, which has been shown to increase Y4R affinity by up to 60-fold compared to their linear precursors. researchgate.netresearchgate.netacs.org For instance, two cyclic hexapeptides, designated as compounds 18 and 24 in one study, demonstrated exceptionally high affinity (pKi values >10) and potency, surpassing that of the natural human pancreatic polypeptide (hPP). researchgate.netacs.orgnih.gov These findings highlight that while a flexible, amidated C-terminus is important for activity, constraining the peptide's conformation through cyclization can lead to picomolar binding constants. researchgate.net The replacement of certain amino acids can also switch the peptide's function from an agonist to an antagonist. researchgate.net
| Peptide Ligand | Modification | Receptor Affinity (pKi) | Activity |
| Acetyl-Arg-Tyr-Arg-Leu-Arg-Tyr-NH2 | Linear Hexapeptide (Lead) | 8.43 | Partial Agonist |
| Arg-Leu-Arg-Tyr-NH2 | N-terminal Truncation | 8.47 | Partial Agonist |
| Cyclic Hexapeptide (Compound 18) | N-terminus to Arg Side-Chain Cyclization | >10 | Partial Agonist |
| Cyclic Hexapeptide (Compound 24) | N-terminus to Arg Side-Chain Cyclization | >10 | Partial Agonist |
This table presents data on various peptidic NPY Y4R ligands, showing how structural modifications influence their binding affinity and functional activity at the receptor. researchgate.netresearchgate.netacs.org
These potent and selective arginine-based ligands serve as valuable molecular tools for studying the NPY Y4 receptor and as promising leads for developing novel therapeutics. researchgate.netnih.gov
Inhibition of NNMT
Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other substrates using S-adenosyl-l-methionine (SAM) as a methyl donor. nih.govnih.gov Overexpression of NNMT is linked to several chronic conditions, including cancer and metabolic disorders, making it an attractive therapeutic target. nih.govgoogle.com
Research has identified macrocyclic peptides as a novel class of potent NNMT inhibitors. nih.gov An affinity selection campaign using in vitro translated macrocyclic peptide libraries identified a hit compound (peptide 1) with an IC50 value of 28 nM against human NNMT. nih.gov Subsequent structure-activity relationship (SAR) studies, guided by X-ray cocrystal structures, led to a dramatic improvement in inhibitory activity. By optimizing interactions within the enzyme's binding pocket, researchers developed peptide 23, which exhibited an exceptionally potent IC50 of 0.15 nM. nih.gov
| Peptide Inhibitor | Modification | Human NNMT IC50 (nM) |
| Peptide 1 | Initial Hit Compound | 28 |
| Peptide 22 | Replacement with nonsubstituted biphenyl | Reduced Activity |
| Peptide 23 | Introduction of H-bond acceptor | 0.15 |
| Peptide 26 | Balanced lipophilicity | 770 (cell-based) |
This table showcases the progression of inhibitory potency of macrocyclic peptides against human NNMT, demonstrating the impact of targeted structural modifications. nih.gov
Furthermore, another line of research has shown that the post-translational modification of arginine residues within the NNMT enzyme itself can regulate its function. Specifically, the conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination catalyzed by Protein Arginine Deiminases (PADs), has been found to abolish the methyltransferase activity of NNMT. nih.gov This provides a natural mechanism for the inhibition of the enzyme, further highlighting the critical role of arginine residues.
Research on HIV-1 Related Octapeptides
Arginine-rich motifs are hallmarks of many RNA-binding proteins, including several essential for the replication of the human immunodeficiency virus type 1 (HIV-1). The HIV-1 Tat protein contains a highly basic, arginine-rich region that is crucial for its function as a trans-activator of viral transcription. nih.govfrontiersin.org This domain binds specifically to a bulge in a structured RNA element known as the trans-activation response (TAR) element. nih.gov
Synthetic peptides corresponding to the Tat arginine-rich domain have been instrumental in dissecting this interaction. Studies using a series of mutant peptides, synthesized using building blocks like Fmoc-Arg-OH, have revealed unusual features of this recognition. medchemexpress.comnih.gov Key findings include:
Sequence Flexibility: Remarkably, peptides with scrambled or reversed amino acid sequences can retain the same binding affinity and specificity for TAR RNA as the wild-type sequence. nih.gov
Induced Fit Mechanism: The arginine-rich region of Tat is thought to be unstructured in solution and only adopts a stable conformation upon binding to the TAR RNA, simultaneously inducing a conformational change in the RNA itself. nih.gov
This research has spurred the development of novel antiviral strategies. Cyclic peptides featuring a distinct "arginine-fork" motif have been designed to mimic the Tat-TAR interaction and block it. nih.gov These peptides show low to submicromolar affinity for TAR RNA and have been demonstrated to reduce HIV infectivity in cell culture. nih.gov Additionally, other studies have tested octapeptides derived from the N- and C-termini of HIV-1 protease for their ability to inhibit viral reproduction. researchgate.net
Analytical and Characterization Techniques for Fmoc Arg Oh.hcl and Its Peptide Products
Spectroscopic Methods
Spectroscopic techniques are fundamental in the analysis of Fmoc-Arg-OH.HCl and its derivatives. They offer non-destructive and highly detailed information regarding molecular structure, purity, and reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound and monitoring its role in peptide synthesis. Mechanistic studies have employed NMR to clarify the activation pathway of the amino acid. vulcanchem.com For instance, when Fmoc-Arg(HCl)-OH is reacted with coupling agents like diisopropylcarbodiimide (DIC) and additives such as Oxyma Pure, ¹H-NMR spectra in solvents like DMF-d7 can track the reaction's progress. vulcanchem.comrsc.org
Researchers have used NMR to study the interactions between Fmoc-Arg(HCl)-OH and coupling additives by observing shifts in the signals of mobile protons, which indicate acid/base interactions between the guanidinium (B1211019) group of arginine and the additive. rsc.org These studies help in optimizing reagent ratios and understanding the formation of key intermediates and byproducts, such as diisopropylurea (DIU). vulcanchem.com Furthermore, NMR is used to confirm the successful removal of the Fmoc protecting group during the deprotection step, a process typically achieved with a piperidine (B6355638) solution. The disappearance of the characteristic aromatic signals of the Fmoc group in the ¹H-NMR spectrum verifies the completion of this step. rsc.org
Table 1: Representative ¹H-NMR Signals for Fmoc Group Protons
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.2 | Triplet |
| Aromatic Protons | 7.3 | Triplet |
| Aromatic Protons | 7.5 | Doublet |
| Aromatic Protons | 7.7 | Doublet |
Note: Exact chemical shifts can vary based on solvent and molecular environment. rsc.org
Mass Spectrometry (MS) for Product Identification and Impurity Analysis
Mass spectrometry (MS) is indispensable for the definitive identification of peptide products and the analysis of impurities. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to determine the molecular weight of the synthesized peptides, confirming that the correct amino acid sequence has been assembled. nih.gov
The coupling of MS with liquid chromatography, known as LC-MS, is particularly powerful. It allows for the separation of the desired peptide from byproducts, with subsequent mass analysis of each component. nih.gov This is crucial for identifying and characterizing synthesis-related impurities, such as truncated or deletion sequences, or products resulting from side reactions. For instance, in the synthesis of a peptide containing arginine, MS can confirm the mass of the final product and identify any peaks corresponding to impurities. rsc.org While MALDI-MS is excellent for identifying the molecular ions of the main product and byproducts, the relative ion intensities may not precisely reflect the molar content of these contaminants. nih.gov
Chromatographic Methods
Chromatography is the cornerstone for both the purification of peptides and the assessment of their purity and stability. It separates molecules based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of both the initial this compound building block and the final peptide products. phenomenex.com The purity of commercial Fmoc-protected amino acids is often expected to be greater than 99.0%. phenomenex.com Analytical HPLC, typically using a C18 column with UV detection at 220 nm, can separate the main product from impurities. nih.govrsc.org
The method involves injecting the sample into the HPLC system, where it is separated based on its components' affinity for the stationary phase. A gradient of solvents, commonly water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA, is used to elute the components from the column. rsc.org The resulting chromatogram shows peaks corresponding to each component, with the area of the major peak relative to the total peak area indicating the purity of the sample. google.comsigmaaldrich.com HPLC is also used to analyze the complex mixtures that can arise during the carboxyl activation of Fmoc-Arg-OH, identifying side products such as Fmoc-Arg-lactam and various dimers. researchgate.net
Table 2: Typical Analytical HPLC Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Column | Phenomenex Aeris™ C18 (3.6 µm, 4.6 x 150 mm) | rsc.org |
| Mobile Phase A | 0.1% TFA in H₂O | rsc.org |
| Mobile Phase B | 0.1% TFA in CH₃CN | rsc.org |
| Flow Rate | 1.0 mL/min | rsc.org |
| Detection | UV at 220 nm | rsc.org |
| Gradient | Example: 5-20% B into A over a set time | rsc.org |
Reverse-Phase HPLC (RP-HPLC) for Peptide Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of synthetic peptides. nih.gov After a peptide is synthesized and cleaved from the solid support resin, it exists as a crude mixture containing the target peptide along with various impurities. google.com RP-HPLC excels at separating the desired full-length peptide from these contaminants. rsc.org
In this method, the crude peptide mixture is dissolved, often in a solution containing a small percentage of TFA, and loaded onto a preparative RP-HPLC column (commonly a C18 stationary phase). google.com A gradually increasing concentration of an organic solvent like acetonitrile (the mobile phase) is used to elute the components. The hydrophobic nature of the desired peptide and impurities determines their retention time on the column, allowing for their separation. Fractions are collected as they elute and are analyzed for purity, with the pure fractions containing the target peptide being pooled and lyophilized. google.com
Assessment of Coupling Efficiency and Completion (e.g., TNBS test)
Monitoring the completion of the coupling reaction is critical in solid-phase peptide synthesis (SPPS) to ensure high yields of the desired product. After attempting to couple an amino acid like this compound to the growing peptide chain, a small sample of the resin-bound peptide is taken and tested for the presence of unreacted free primary amines.
The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a common colorimetric assay used for this purpose. google.com A positive TNBS test (indicated by a color change) signifies the presence of free amines, meaning the coupling reaction is incomplete. In such cases, the coupling step must be repeated. A negative result indicates that the reaction has gone to completion. nottingham.ac.uk The Kaiser test is another widely used alternative that also detects free primary amines. rsc.orgsigmaaldrich.com For the incorporation of particularly expensive or sensitive amino acid derivatives, it is often recommended to perform the coupling manually and verify its completion with the TNBS or Kaiser test before proceeding to the next step in the synthesis. sigmaaldrich.com
Stereochemical Analysis (e.g., Racemization Detection)
The stereochemical integrity of this compound is a critical quality attribute, as the biological activity of a peptide is intrinsically linked to the specific configuration of its constituent amino acids. During peptide synthesis, the chiral center of an amino acid is susceptible to racemization—the conversion of a pure enantiomer into a mixture of both L- and D-forms. For arginine, even with the urethane-based Fmoc protecting group, which is known to suppress racemization, the risk is not entirely eliminated, particularly during the activation of the carboxylic acid group for coupling. Therefore, robust analytical methods are essential to detect and quantify any potential racemization of this compound and its subsequent peptide products.
The primary strategy for assessing the stereochemical purity of this compound and its presence in peptides involves chiral chromatography. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, utilizing a chiral stationary phase (CSP) to resolve the enantiomers. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Several types of CSPs have proven effective for the enantioseparation of N-Fmoc protected amino acids:
Polysaccharide-based CSPs: These are widely used and are based on derivatives of cellulose (B213188) and amylose. They offer broad chiral recognition capabilities under various chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. phenomenex.comchinacloudapi.cn
Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and ristocetin (B1679390) A are bonded to a silica (B1680970) support to create these phases. They are known for their multimodal capabilities and are effective for separating a wide range of N-protected amino acids. sigmaaldrich.com
Cinchona Alkaloid-based CSPs: These can be either zwitterionic or anion-exchange type phases. They operate on the principles of ion-exchange chromatography and have shown excellent resolution for Nα-Fmoc proteinogenic amino acids. nih.gov In all observed cases using these columns, the D-enantiomer elutes before the L-enantiomer. nih.gov
The choice of mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and acidic additives (e.g., trifluoroacetic acid, formic acid), is crucial for achieving optimal separation. phenomenex.com For instance, trifluoroacetic acid as an additive with acetonitrile as the organic modifier is often a successful combination for the chiral separation of Fmoc-amino acid derivatives. phenomenex.com
In addition to direct analysis of the Fmoc-amino acid, racemization in the final peptide product can be assessed. This typically involves acid hydrolysis of the peptide to break it down into its constituent amino acids, followed by derivatization and analysis using gas chromatography (GC) or HPLC on a chiral column. cat-online.com A common derivatization technique involves reacting the amino acid hydrolysate with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be readily separated on a standard reversed-phase HPLC column.
The acceptable level of racemization is stringent, with the enantiomeric purity of commercially available Fmoc-protected amino acids often expected to be greater than 99.0% enantiomeric excess (e.e.), and for some applications, ≥99.8% e.e. is required. phenomenex.com
Detailed Research Findings on Chiral Separation of Fmoc-Amino Acids
The following table summarizes typical conditions and findings from research on the chiral separation of Fmoc-protected amino acids, which are applicable for the analysis of this compound. While specific data for the HCl salt is less common in literature than for side-chain protected versions like Fmoc-Arg(Pbf)-OH, the principles and methods are directly transferable.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Key Findings & Observations | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Isocratic elution with Acetonitrile/Water and 0.1% Trifluoroacetic Acid (TFA) | This phase showed successful chiral recognition for 18 of the 19 common Fmoc-protected amino acids, with 15 being baseline resolved. The D-enantiomer is typically eluted before the L-enantiomer. | phenomenex.com |
| Reversed-Phase HPLC | CHIROBIOTIC T (Teicoplanin) | Reversed-phase mode with volatile buffers like ammonium (B1175870) trifluoroacetate. | This macrocyclic glycopeptide CSP is highly effective for the chiral analysis of FMOC amino acids. Baseline resolution is readily achieved for many racemates. | sigmaaldrich.com |
| HPLC | Quinine-based Zwitterionic (ZWIX(+)) and Anion-Exchanger (QN-AX) | Hydro-organic (H₂O/MeOH with TEA/FA) or Polar-ionic (MeOH/MeCN with TEA/FA) | Excellent separation for most Nα-Fmoc amino acids. For Fmoc-Arg(Pbf)-OH, the ZWIX(+)™ phase provided a resolution (Rs) of 9.95, while the QN-AX™ phase gave an Rs of 5.26. A consistent elution order of D- before L-enantiomer was observed. | nih.gov |
| Capillary Electrophoresis (CE) | gamma-Cyclodextrin as chiral selector | Method based on micellar electrokinetic chromatography. | Successfully used to verify the enantiomeric purity of Fmoc-protected amino acids used in peptide synthesis and to study racemization rates. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral column after hydrolysis and derivatization | Deuterium-labeling method to account for racemization during hydrolysis. | Allows for the quantification of enantiomeric purity to greater than 99.9%. It is a highly accurate method for determining the original proportion of D-amino acid. | cat-online.comnih.gov |
Future Directions and Emerging Trends in Fmoc Arg Oh.hcl Research
Development of More Labile and Orthogonal Arginine Protecting Groups
The guanidinium (B1211019) side chain of arginine requires robust protection during Fmoc-based solid-phase peptide synthesis (SPPS) to prevent side reactions. The most widely used protecting group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), while effective, has drawbacks. Its removal often requires prolonged exposure to strong acids like trifluoroacetic acid (TFA), which can be detrimental to sensitive peptides. chempep.comgoogle.com Furthermore, with peptides containing multiple arginine residues, complete deprotection can be challenging. nih.gov
To address these limitations, research is focused on developing protecting groups that are more labile (easier to cleave) and fully orthogonal to the Fmoc/tBu strategy. An example is the 1,2-dimethylindole-3-sulfonyl (MIS) group, which has demonstrated significantly faster deprotection kinetics compared to Pbf. nih.govuv.es Another approach involves revisiting older protecting groups with modern methodologies. For instance, the nitro (NO2) protecting group, historically used in Boc chemistry, is being re-evaluated for Fmoc-SPPS. nih.govmdpi.com Studies show that Fmoc-Arg(NO2)-OH is highly stable in solution and effectively prevents the formation of δ-lactam, a common side reaction during arginine coupling. nih.govmdpi.com The development of such groups aims to provide chemists with a more versatile toolkit, allowing for the synthesis of increasingly complex peptides with higher fidelity.
| Protecting Group | Common Cleavage Condition | Key Advantages | Key Disadvantages |
| Pbf | High concentration TFA, 1-2 hours | Well-established, commercially available | Slow cleavage for multi-Arg peptides, potential for side reactions chempep.comnih.gov |
| Mtr | TFA with scavengers, prolonged time | One of the earlier sulfonyl-type protectors | Requires harsh, extended cleavage conditions nih.gov |
| MIS | More acid-labile than Pbf | Faster deprotection kinetics, compatible with Trp-containing peptides nih.govuv.es | Less commercially prevalent than Pbf |
| NO₂ | SnCl₂ in mild acid (on-resin) | Prevents δ-lactam formation, stable in solution nih.govmdpi.com | Requires a separate, non-standard deprotection step |
| bis-Boc | 95% TFA in H₂O, 1 hour | Prevents deguanidination | Does not completely prevent δ-lactam formation nih.govug.edu.pl |
Green Chemistry Approaches in Arginine-Containing Peptide Synthesis
Traditional peptide synthesis is a resource-intensive process, utilizing large volumes of hazardous solvents and excess reagents. lu.senih.gov The principles of green chemistry are increasingly being applied to mitigate the environmental impact of SPPS, particularly for arginine-containing peptides which often require modified protocols.
A primary target for greening SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), which are classified as substances of very high concern. lu.secsic.es Research has identified several promising green alternatives.
N-butylpyrrolidone (NBP) has emerged as a strong candidate. Structurally similar to NMP, NBP is non-toxic, biodegradable, and performs on par with or even better than DMF in many applications. nih.govcsic.esrgdiscovery.com Studies have shown that using NBP can lead to lower levels of racemization and aspartimide formation, two common side reactions in SPPS. nih.govcsic.es It is effective in both conventional and microwave-assisted synthesis. nih.gov
γ-valerolactone (GVL) is another sustainable solvent, derived from renewable biomass. sigmaaldrich.comacs.org It is biodegradable and non-toxic. sigmaaldrich.com GVL has been successfully used as a solvent for all steps in microwave-assisted SPPS, yielding peptides of high purity. acs.orgtandfonline.com However, a key consideration is its stability; GVL can undergo ring-opening in the presence of bases like piperidine (B6355638), which is used for Fmoc deprotection. This necessitates the daily preparation of deprotection solutions to ensure efficacy. nih.govnih.gov
| Solvent | Key Properties | Performance in SPPS | Sustainability Profile |
| N,N-dimethylformamide (DMF) | Polar aprotic, excellent solubilizing power | The traditional standard, but linked to side reactions | Reprotoxic, generates hazardous waste lu.secsic.es |
| N-butylpyrrolidone (NBP) | Dipolar aprotic, high boiling point | Comparable or superior to DMF; reduces some side reactions nih.govcsic.es | Non-toxic, biodegradable csic.esrgdiscovery.com |
| γ-valerolactone (GVL) | Bio-based, good solubility properties | Effective, especially with microwave assistance; can achieve high purity acs.org | Derived from renewable biomass, biodegradable, non-toxic sigmaaldrich.com |
SPPS traditionally relies on using a large molar excess of protected amino acids and coupling reagents (typically 3- to 5-fold) to drive reactions to completion. bachem.comrsc.org This practice leads to poor atom economy and significant chemical waste. rsc.org Emerging strategies focus on reducing this excess without compromising synthesis quality.
One approach is the use of more efficient coupling reagents and optimized reaction conditions. jpt.comchemrxiv.org Another is the adoption of minimal-protection strategies, where the side chains of certain amino acids, including arginine, are left unprotected. rsc.orgresearchgate.net By using specific coupling reagent combinations, such as Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC), it is possible to successfully incorporate side-chain free arginine, which dramatically improves the atom economy. rsc.orgrsc.org Furthermore, advancements in synthesis technology, such as reactors that employ fast overhead stirring, improve diffusion and reaction kinetics, allowing for the use of lower reagent excesses while shortening reaction times. chemrxiv.org
Strategies for Improved Synthesis of "Difficult Sequences" Containing Arginine
"Difficult sequences" are peptides that are prone to problems like aggregation, incomplete coupling, and side reactions during synthesis. Sequences rich in arginine or containing hydrophobic residues often fall into this category. peptide.com
Microwave-assisted SPPS (MA-SPPS) has become a standard technique for accelerating peptide synthesis and overcoming challenges associated with difficult sequences. cem.comresearchgate.net The application of microwave energy increases the kinetic energy of molecules, leading to faster reaction rates for both deprotection and coupling steps. researchgate.net This is particularly beneficial for coupling sterically hindered amino acids like Fmoc-Arg(Pbf)-OH. biotage.com Microwave heating can improve coupling efficiency, reduce the required excess of expensive reagents, and minimize aggregation. researchgate.netbiotage.com Studies have demonstrated the successful synthesis of complex, arginine-rich peptides, such as dendrimeric cell-penetrating peptides and the Jung-Redemann peptide, with higher purity and in less time using microwave assistance compared to conventional methods. acs.orgnih.gov
On-resin aggregation of the growing peptide chain is a major cause of synthesis failure for difficult sequences. Aggregation occurs via intermolecular hydrogen bonding of the peptide backbones, which hinders reagent access to the reactive N-terminus. peptide.com A powerful strategy to circumvent this is the introduction of temporary backbone modifications.
This involves using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of a residue. peptide.comsigmaaldrich.com These bulky groups disrupt the secondary structures that lead to aggregation, thereby improving solvation and reagent accessibility. nih.gov Another effective method is the use of pseudoprolines, which are dipeptide building blocks derived from serine or threonine. peptide.com Incorporating a pseudoproline introduces a "kink" into the peptide backbone, mimicking the structure of proline and effectively breaking up internal hydrogen bonding networks. These modifications are reversible and are removed during the final TFA cleavage step. peptide.comnih.gov
Advances in Automated Peptide Synthesis Incorporating Arginine
The automation of solid-phase peptide synthesis (SPPS) has significantly enhanced the speed and reproducibility of producing peptides. openaccessjournals.com However, the incorporation of arginine, even with the use of protected derivatives like Fmoc-Arg(Pbf)-OH, can present challenges such as aggregation and slow reaction kinetics. sigmaaldrich.comchempep.com Recent advancements are geared towards overcoming these hurdles and expanding the capabilities of automated synthesis for arginine-rich peptides.
A significant trend is the development of minimal-protection SPPS (MP-SPPS) strategies. vulcanchem.com These methods aim to use side-chain unprotected amino acids, including Fmoc-Arg-OH.HCl, which can improve the atom economy and reduce the reliance on harsh cleavage cocktails that often generate impurities. rsc.org Research has demonstrated that with optimized coupling conditions, side-chain unprotected Fmoc-Arg-OH can be successfully incorporated into peptides, a significant step towards more environmentally friendly peptide production by minimizing the use of trifluoroacetic acid (TFA). vulcanchem.com
Automated flow peptide synthesis (AFPS) is another area of rapid development. acs.org AFPS allows for the rapid chemical synthesis of entire proteins and facilitates the incorporation of modifications with high precision. acs.org This technology has been successfully used to synthesize proteins up to 164 amino acids in length and even entire protein complexes, opening new avenues for engineering designer proteins with specific conformations. acs.org
Furthermore, innovations in coupling reagents and solvent systems are enhancing the efficiency of arginine incorporation in automated synthesizers. The use of novel coupling agents and green solvent systems is being explored to reduce the environmental impact while maintaining high synthetic efficiency. vulcanchem.comrsc.org For instance, the combination of Oxyma Pure and tert-butyl ethyl carbodiimide (TBEC) has shown promise for using side-chain free arginine in more sustainable solvents. rsc.org
The following table summarizes key advancements in automated peptide synthesis involving arginine:
| Advancement | Description | Key Benefits |
| Minimal-Protection SPPS (MP-SPPS) | Utilizes side-chain unprotected amino acids like this compound. vulcanchem.com | Improved atom economy, reduced use of TFA, more sustainable. vulcanchem.comrsc.org |
| Automated Flow Peptide Synthesis (AFPS) | Enables rapid, continuous synthesis of long peptides and proteins. acs.org | High throughput, precise incorporation of modifications, synthesis of complex proteins. acs.org |
| Novel Coupling Reagents | Development of more efficient and environmentally friendly coupling agents. vulcanchem.com | Faster reaction times, reduced side reactions, greener synthesis. vulcanchem.com |
| Green Solvent Systems | Exploration of binary green solvent mixtures for coupling reactions. vulcanchem.com | Reduced environmental impact, safer laboratory practices. vulcanchem.com |
Computational and Theoretical Studies on Arginine Reactivity in Peptide Synthesis
Computational and theoretical studies are becoming increasingly vital in understanding the intricacies of peptide synthesis, particularly the reactivity of challenging amino acids like arginine. These studies provide insights at a molecular level that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) calculations are being employed to investigate the mechanistic pathways of reactions involving arginine. For example, DFT has been used to study the site-selective cleavage of C-terminal arginine residues, revealing the energy differences that dictate reaction specificity. nih.gov Such studies can help in designing more selective and efficient chemical methods for peptide modification. nih.gov
Computational simulations are also crucial for understanding the self-association and aggregation of arginine-rich peptides, a common issue in peptide synthesis. nih.gov Molecular dynamics (MD) simulations and other computational models can predict how poly-arginine peptides interact with each other in solution, often through the formation of like-charge ion pairs between guanidinium groups. nih.gov This knowledge is instrumental in developing strategies to prevent aggregation during synthesis. sigmaaldrich.com
Furthermore, theoretical calculations are used to assess the influence of protecting groups on the reactivity of the arginine side chain. By modeling the electronic and steric effects of different protecting groups, researchers can predict their stability and lability under various reaction conditions. mdpi.com This aids in the rational design of new protecting groups with improved properties, such as the MIS group (1,2-dimethylindole-3-sulfonyl), which has shown faster deprotection kinetics compared to the commonly used Pbf group. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) approaches are being used to model enzyme-catalyzed reactions involving arginine, providing a detailed understanding of how enzymes achieve high specificity and selectivity. frontiersin.org These insights can inspire the development of new biomimetic catalysts for peptide synthesis.
The table below highlights the application of computational methods in arginine-related peptide synthesis research:
| Computational Method | Application in Arginine Peptide Synthesis | Research Findings and Insights |
| Density Functional Theory (DFT) | Investigating reaction mechanisms and selectivity. nih.gov | Elucidation of energy barriers for C-terminal arginine cleavage. nih.gov |
| Molecular Dynamics (MD) Simulations | Studying peptide aggregation and self-association. nih.gov | Understanding the role of guanidinium group interactions in poly-arginine clustering. nih.gov |
| Theoretical Calculations | Evaluating the performance of protecting groups. mdpi.com | Predicting deprotection kinetics and stability of new protecting groups like MIS. mdpi.comnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions involving arginine. frontiersin.org | Revealing the role of the enzyme's active site in controlling reaction outcomes. frontiersin.org |
Q & A
Q. How should Fmoc-Arg-OH·HCl be stored and handled to ensure stability during peptide synthesis?
Fmoc-Arg-OH·HCl is hygroscopic and sensitive to moisture. Store at -20°C in a desiccator under inert gas (e.g., argon) to prevent decomposition. Prior to use, equilibrate the compound to room temperature in a dry environment to avoid condensation. For handling, use gloves and protective eyewear to minimize skin/eye exposure, as it may cause irritation .
Q. What solvents and concentrations are optimal for dissolving Fmoc-Arg-OH·HCl in SPPS (Solid-Phase Peptide Synthesis)?
Dissolve Fmoc-Arg-OH·HCl in dimethylformamide (DMF) or dimethylacetamide (DMAc) at concentrations of 0.1–0.3 M. For improved solubility, pre-activate with coupling reagents like HBTU or HATU in the presence of a base (e.g., DIPEA) to form the active ester intermediate .
Q. How can the purity of Fmoc-Arg-OH·HCl be verified experimentally?
Use reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water with 0.1% TFA over 20 min) or TLC (silica gel, mobile phase: 7:3 chloroform/methanol). Purity ≥98% is required for reliable peptide synthesis, as contaminants can lead to truncated sequences .
Advanced Research Questions
Q. How do side reactions involving the guanidine group of Fmoc-Arg-OH·HCl impact peptide synthesis, and how can they be mitigated?
The unprotected guanidine group can participate in undesired side reactions, such as acylation or racemization. To suppress this, use orthogonal protecting groups (e.g., Pmc or Pbf) during SPPS. Post-synthesis, cleave these groups with TFA/scavengers (e.g., triisopropylsilane) while retaining the Fmoc group for subsequent couplings .
Q. What computational methods are available to predict the aggregation behavior of Fmoc-Arg-OH·HCl in aqueous solutions?
Molecular dynamics (MD) simulations can model π-π stacking of Fmoc groups and hydrogen bonding between arginine side chains. Pair these with experimental techniques like TEM and FTIR to validate fibril formation or gelation properties. For example, MD simulations of Fmoc-dialanine revealed amphiphilic fibril structures stabilized by Fmoc stacking and water-mediated H-bonds .
Q. How should researchers resolve contradictions in reported purity data (e.g., HPLC vs. TLC) for Fmoc-Arg-OH·HCl?
Discrepancies may arise from differing detection limits (e.g., UV absorbance in HPLC vs. visualization agents in TLC). Cross-validate results using multiple methods:
- HPLC : Quantifies UV-active impurities.
- Mass spectrometry : Identifies non-UV-active contaminants (e.g., salts).
- Elemental analysis : Confirms stoichiometric consistency with the molecular formula (C21H24N4O4·HCl) .
Methodological Guidance for Experimental Design
Q. What steps are critical for optimizing coupling efficiency of Fmoc-Arg-OH·HCl in challenging peptide sequences?
- Double coupling : Repeat the coupling step with fresh reagents to ensure complete reaction.
- Microwave-assisted synthesis : Apply controlled heating (50–60°C) to reduce steric hindrance in bulky sequences.
- Real-time monitoring : Use ninhydrin or bromophenol blue tests to detect free amines post-coupling .
Q. How can researchers design a stability study for Fmoc-Arg-OH·HCl under varying pH conditions?
Prepare buffered solutions (pH 2–12) and incubate Fmoc-Arg-OH·HCl at 25°C. Monitor degradation via:
- HPLC : Track the disappearance of the parent peak.
- 1H-NMR : Identify hydrolyzed products (e.g., free arginine or Fmoc-OH).
- Kinetic modeling : Calculate half-lives to determine pH-dependent stability .
Data Interpretation and Validation
Q. How should unexpected byproducts from Fmoc-Arg-OH·HCl be characterized during peptide synthesis?
Q. What strategies are recommended for reconciling contradictory spectral data (e.g., IR vs. NMR) in Fmoc-Arg-OH·HCl analysis?
- Cross-reference with literature : Compare IR carbonyl stretches (e.g., 1700 cm⁻¹ for Fmoc) and NMR chemical shifts (e.g., δ 7.2–7.8 ppm for fluorenyl protons) against published spectra.
- Control experiments : Analyze a certified reference sample under identical conditions to isolate instrument-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
